5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chlorine, a methylsulfanyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloropyrimidine with methylthiol in the presence of a base to introduce the methylsulfanyl group. This intermediate is then reacted with thiophen-2-ylmethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine: Similar structure but with a methoxy group instead of the thiophen-2-ylmethyl group.
5-chloro-2-methyl-4-isothiazolin-3-one: Contains a similar pyrimidine core but with different substituents.
Uniqueness
5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-17-11-14-6-8(12)9(15-11)10(16)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXZKCGIMLYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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